molecular formula C26H20FN3O3 B2954450 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866339-83-5

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2954450
CAS RN: 866339-83-5
M. Wt: 441.462
InChI Key: UDMJMQPBKOCWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores in Biochemistry and Medicine

Quinoline derivatives like 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline are known for their efficiency as fluorophores. They are extensively used in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems. These compounds are continually explored for enhanced sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Transformations for Potential Antioxidants and Radioprotectors

The synthesis and transformation of quinoline derivatives, including those similar to 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, indicate their potential as antioxidants and radioprotectors. Such applications are significant in the development of new pharmaceutical compounds (Aleksanyan & Hambardzumyan, 2013).

Antimycobacterial Activity

Some quinoline derivatives demonstrate potent antimycobacterial activity, which is crucial in treating infections like tuberculosis. This application is particularly relevant given the ongoing need for effective treatments against drug-resistant strains of Mycobacterium tuberculosis (Kantevari et al., 2011).

Anticancer Properties

Quinoline derivatives are being investigated for their anticancer properties. The synthesis of novel quinoline-based compounds and their evaluation for cytotoxic activity against various cancer cell lines offer potential avenues for cancer treatment (Deady et al., 2003).

Viscosity-Sensitive Fluorescent Probes

Derivatives of benzo[g]quinoxaline, which share structural similarities with 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, are being developed as viscosity-sensitive fluorescent probes. These compounds show promise in viscosity detection due to their sensitive fluorescence response, which can be crucial in various scientific and industrial applications (Wang et al., 2009).

properties

IUPAC Name

5-(4-ethoxyphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMJMQPBKOCWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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